LpxA-IN-1
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Overview
Description
LpxA-IN-1 is a small molecule inhibitor targeting the enzyme UDP-N-acetylglucosamine O-acyltransferase (LpxA), which is involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in Gram-negative bacteria . This compound has garnered significant attention due to its potential as an antibacterial agent, particularly against multidrug-resistant Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LpxA-IN-1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity . Reaction conditions may include the use of organic solvents, catalysts, and temperature control to optimize yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
LpxA-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
LpxA-IN-1 has a wide range of scientific research applications:
Mechanism of Action
LpxA-IN-1 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine O-acyltransferase (LpxA), which catalyzes the first step in the biosynthesis of lipid A . This inhibition disrupts the production of lipid A, compromising the integrity of the bacterial outer membrane and leading to bacterial cell death . The compound targets the active site of LpxA, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
LpxA-IN-1 can be compared with other inhibitors targeting the lipid A biosynthesis pathway, such as:
LpxC inhibitors: Target the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase, another key enzyme in the lipid A biosynthesis pathway.
LpxD inhibitors: Target the enzyme UDP-3-O-(3-hydroxydecanoyl)-N-acetylglucosamine deacetylase, which is involved in the third step of lipid A biosynthesis.
Uniqueness
This compound is unique in its specific inhibition of the LpxA enzyme, making it a valuable tool for studying the early steps of lipid A biosynthesis and for developing new antibacterial agents .
Properties
Molecular Formula |
C21H18F3N5O3 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-[(4-cyano-2-fluorophenyl)methyl]-2-(2-ethyl-3,5-difluorophenoxy)acetamide |
InChI |
InChI=1S/C21H18F3N5O3/c1-2-15-17(24)6-14(22)7-18(15)31-11-20(30)29(10-19-27-28-21(26)32-19)9-13-4-3-12(8-25)5-16(13)23/h3-7H,2,9-11H2,1H3,(H2,26,28) |
InChI Key |
NHEZKLKYAFYMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1F)F)OCC(=O)N(CC2=C(C=C(C=C2)C#N)F)CC3=NN=C(O3)N |
Origin of Product |
United States |
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